molecular formula C15H23N3Na2O16P2 B14762220 disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B14762220
M. Wt: 609.28 g/mol
InChI Key: OYUJNUWEWMWPBM-CZILZAFRSA-L
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Description

Disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, an amino group, and a phosphate group. It is often used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

The synthesis of disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves several steps. The synthetic route typically starts with the preparation of the oxan-2-yl and oxolan-2-yl intermediates, which are then linked through a series of phosphorylation reactions. Industrial production methods often employ advanced techniques such as microfluidization to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is widely used in scientific research In chemistry, it serves as a reagent for various synthetic reactions In biology, it is used to study cellular processes and enzyme activitiesIndustrially, it is used in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes .

Comparison with Similar Compounds

Compared to other similar compounds, disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate stands out due to its unique combination of functional groups and its high reactivity. Similar compounds include other phosphorylated sugars and nucleotides, such as adenosine triphosphate (ATP) and uridine diphosphate (UDP). These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C15H23N3Na2O16P2

Molecular Weight

609.28 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1

InChI Key

OYUJNUWEWMWPBM-CZILZAFRSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+]

Origin of Product

United States

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